1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an azepane ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps, starting with the preparation of the azepane and piperidine intermediates. The key steps include:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane.
Coupling of the Azepane and Piperidine Rings: The azepane and piperidine rings can be coupled through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Halides, amines, solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)prop-2-en-1-one: A simpler analog with a similar piperidine and prop-2-en-1-one structure.
1-(4-Fluoro-2-methylphenyl)piperidin-4-one: A compound with a similar piperidine ring but different substituents.
1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one: A compound with a similar piperidine ring but different ring systems.
Uniqueness
1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is unique due to the presence of the azepane ring and the ethylsulfanyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[4-(3-ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-3-16(20)18-11-8-14(9-12-18)17(21)19-10-6-5-7-15(13-19)22-4-2/h3,14-15H,1,4-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMGXVBYBKPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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